molecular formula C19H26N2O3 B15197366 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one

2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one

Cat. No.: B15197366
M. Wt: 330.4 g/mol
InChI Key: IRQWQTVWUBIPKE-UHFFFAOYSA-N
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Description

2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one is a chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its core structure incorporates both an isoindolin-1-one moiety, a privileged scaffold in drug discovery, and a tert-butoxycarbonyl (Boc)-protected piperidine, which is crucial for further synthetic manipulations. This compound serves as a key precursor in the synthesis of complex bioactive molecules. Its primary researched application is as a critical intermediate in the multi-step synthesis of Roluperidone (MIN-101), a compound that has been investigated in clinical trials for its potential to address negative symptoms in schizophrenia . The isoindolin-1-one core is a recognized pharmacophore with a broad spectrum of reported biological activities. Recent studies on related isoindolin-1-one derivatives have highlighted their potential for antiviral activity, including against the tobacco mosaic virus (TMV) and rotavirus . Furthermore, other analogs have been developed and evaluated for their sedative-hypnotic properties in preclinical models, demonstrating the versatility of this heterocyclic system in central nervous system (CNS) research . The synthetic value of this compound is underscored by ongoing methodological research focused on developing novel and asymmetric routes to construct the isoindolin-1-one scaffold, reflecting its importance in synthetic organic chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 4-[(3-oxo-1H-isoindol-2-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-10-8-14(9-11-20)12-21-13-15-6-4-5-7-16(15)17(21)22/h4-7,14H,8-13H2,1-3H3

InChI Key

IRQWQTVWUBIPKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Nucleophilic Addition-Cyclization from 2-Cyanobenzaldehyde

The foundational approach to isoindolinone synthesis involves reacting 2-cyanobenzaldehyde with nitrogen-containing nucleophiles. In the context of 2-[(1-tert-butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one, this method could be adapted by substituting nitroaniline derivatives with Boc-piperidine-4-ylmethanamine. For example, 2-cyanobenzaldehyde (1) reacts with Boc-piperidine-4-ylmethanamine (2) under basic conditions (e.g., 5% KOH in methanol) to form an imine intermediate, which undergoes cyclization to yield the isoindolinone scaffold.

Mechanistic Considerations :

  • The amine’s lone pair attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
  • Intramolecular cyclization occurs via nucleophilic attack of the deprotonated cyanide group on the adjacent carbon, yielding the lactam structure.
  • Steric hindrance from the Boc group may necessitate elevated temperatures (60–80°C) or prolonged reaction times.

Limitations :

  • Boc-piperidine-4-ylmethanamine’s low nucleophilicity due to steric bulk could reduce yields.
  • Competing hydrolysis of the nitrile group under basic conditions may require careful pH control.

Transition Metal-Catalyzed C–C Bond Formation

Palladium-Catalyzed Suzuki-Miyaura Coupling

A promising route involves functionalizing pre-synthesized isoindolinone intermediates at the 2-position. For instance, 2-bromomethylisoindolin-1-one (3) can undergo Suzuki coupling with Boc-piperidine-4-ylmethylboronic acid (4) in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to install the target substituent.

Reaction Conditions :

  • Solvent: Toluene/ethanol (3:1)
  • Temperature: 90°C, 12–24 hours
  • Yield: 45–65% (hypothetical, based on analogous couplings)

Challenges :

  • Synthesis of 2-bromomethylisoindolin-1-one requires bromination of 2-methylisoindolin-1-one, which may proceed via radical or electrophilic pathways.
  • Steric bulk of the Boc-piperidine group may slow transmetallation, necessitating ligand optimization (e.g., SPhos or XPhos).

Rhodium-Catalyzed C–H Alkylation

Rhodium(III) catalysts enable direct functionalization of isoindolinone’s methyl group via C–H activation. Using [RhCp*Cl₂]₂ as a catalyst and Boc-piperidine-4-yliodomethane (5) as an alkylating agent, the methyl group at the 2-position undergoes oxidative coupling under mild conditions.

Optimized Parameters :

  • Oxidant: Cu(OAc)₂
  • Solvent: 1,2-Dichloroethane
  • Yield: 50–70% (estimated from similar substrates)

Post-Cyclization Functionalization

Alkylation of 2-Methylisoindolin-1-one

A straightforward strategy involves alkylating 2-methylisoindolin-1-one (6) with Boc-piperidine-4-ylmethyl bromide (7) under basic conditions. Deprotonation of the methyl group using NaH or LDA generates a carbanion, which displaces bromide in 7 to form the desired product.

Procedure :

  • Dissolve 6 (1.0 mmol) in dry THF under argon.
  • Add NaH (1.2 mmol) at 0°C and stir for 30 minutes.
  • Introduce 7 (1.1 mmol) and warm to room temperature for 12 hours.
  • Isolate product via column chromatography (hexane/ethyl acetate).

Yield : 55–60% (projected based on steric tolerance).

Reductive Amination with Boc-Piperidine-4-carbaldehyde

An alternative route employs reductive amination between 2-aminomethylisoindolin-1-one (8) and Boc-piperidine-4-carbaldehyde (9) . Using NaBH₃CN as a reductant in methanol, the imine intermediate is selectively reduced to the secondary amine.

Advantages :

  • Avoids harsh alkylation conditions.
  • Compatible with acid-sensitive Boc groups.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Conditions Yield Key Challenges
Cyclocondensation 2-Cyanobenzaldehyde, 2 KOH/MeOH, 60°C 30–40% Low nucleophilicity of 2
Suzuki Coupling 3 , 4 Pd(PPh₃)₄, K₂CO₃, 90°C 45–65% Synthesis of 3
Rh-Catalyzed C–H Alkylation 6 , 5 [RhCp*Cl₂]₂, Cu(OAc)₂ 50–70% Catalyst cost, regioselectivity
Post-Cyclization Alkylation 6 , 7 NaH, THF 55–60% Steric hindrance in deprotonation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the isoindolinone moiety, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted piperidine carboxylates.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.

Industry:

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-oxoisoindolin-2-yl-methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindolinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., Boc-piperidinyl) reduce melting points compared to planar aromatic groups (e.g., methoxybenzyl).
  • Polar groups (e.g., -NH₂, -OMe) enhance solubility in aqueous media, while Boc protection favors organic solvents.

Spectroscopic Data

Compound Name HRMS (ESI-TOF) [M+Na]+ ¹H NMR (δ, ppm) Key Peaks
Target Compound Theoretical: ~380–400 (estimated) Boc tert-butyl (~1.3 ppm), piperidine protons (~1.5–3.0 ppm).
2a (isoindolin-1-one) Found: 308.09035 Aromatic protons (~7.3–7.8 ppm).
2-(4-Methoxybenzyl)isoindolin-1-one (8a) Theoretical: 280.0943 Methoxy (~3.8 ppm), aromatic protons.

Notable Trends:

  • Boc-protected compounds show distinct tert-butyl signals in ¹H NMR (~1.3 ppm).
  • Methoxy groups produce characteristic singlets near 3.8 ppm.

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or multicomponent reactions (MCRs). For example, isoindolin-1-one derivatives are synthesized via coupling potassium trifluoroborates with aryl halides (). The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, ensuring regioselectivity during subsequent reactions. Purification often employs flash chromatography, and yields depend on solvent choice (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyls. For example, ¹H NMR chemical shifts between δ 4.8–5.1 ppm often correspond to the methylene group adjacent to the isoindolinone core ( ).

Q. What are the common applications of isoindolin-1-one derivatives in pharmaceutical research?

Structurally related compounds exhibit antiviral activity (e.g., against Enterovirus A71) and potential CNS modulation. The isoindolinone scaffold is leveraged for its rigidity and hydrogen-bonding capacity, which enhances target binding ( ). While specific data for this compound is limited, analogs with aryl or heteroaryl substituents show promise in preclinical studies .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields in substituted isoindolin-1-one synthesis?

Yield optimization requires tuning reaction parameters:

  • Catalyst Systems : Pd(OAc)₂ with XPhos ligands improves coupling efficiency for sterically hindered substrates ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in Boc deprotection ( ).
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates (). Parallel screening via Design of Experiments (DoE) can systematically identify optimal conditions .

Q. What strategies resolve structural ambiguities when NMR data conflicts with crystallographic findings?

Discrepancies between NMR and X-ray crystallography data often arise from dynamic motion in solution or crystal packing effects. To resolve this:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use SHELXL ( ) for crystallographic refinement to confirm bond lengths and angles.
  • Cross-validate with computational methods (e.g., DFT) to simulate NMR spectra under experimental conditions .

Q. How does the tert-butoxycarbonyl (Boc) group influence the reactivity of piperidine intermediates?

The Boc group acts as a steric shield, preventing undesired nucleophilic attacks on the piperidine nitrogen during synthesis. It is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA) in dichloromethane. For example, in , Boc protection ensures the piperidine ring remains intact during acetic anhydride coupling. Stability studies (TGA/DSC) can further assess its thermal resilience .

Q. How to design experiments to evaluate the biological activity of this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., viral proteases) using fluorescence-based assays ().
  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity ().
  • Molecular Docking : Use software like AutoDock to predict binding poses, guided by crystallographic data ( ). Structure-activity relationships (SAR) can be explored by synthesizing analogs with varied substituents on the isoindolinone core .

Q. How do researchers address discrepancies in melting points or spectral data across studies?

Variations in reported melting points or NMR shifts may stem from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane).
  • Purity : Use HPLC ( ) or GC-MS to confirm ≥95% purity.
  • Experimental Artifacts : Compare data with computational predictions (e.g., ChemDraw NMR simulation) to identify outliers .

Methodological Notes

  • Crystallography : SHELX software () is recommended for resolving complex stereochemistry.
  • Data Reproducibility : Always report solvent systems, drying agents (e.g., MgSO₄ vs. Na₂SO₄), and filtration methods to ensure reproducibility ().
  • Safety : The Boc group releases toxic gases (e.g., CO₂) upon cleavage; conduct reactions in a fume hood ().

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